(3R,6R)-2,7-dimethyloctane-3,6-diol

Chiral Chromatography Enantioselective Synthesis Stereochemistry

Sourcing a chiral inducer with incorrect stereochemistry inverts product enantiomer ratios, wasting catalyst development and API synthesis campaigns. This (3R,6R)-configured diol provides absolute chiral control. - **Core Value:** C2-symmetric oxygen ligand for transition-metal-catalyzed asymmetric reactions. - **Performance:** Reported high enantioselectivity in prochiral substrate transformations. - **Supply Security:** Solid form, 98% purity from major suppliers; batch-to-batch consistency for reproducible screening.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 374791-05-6
Cat. No. B3263442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,6R)-2,7-dimethyloctane-3,6-diol
CAS374791-05-6
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C(C)C)O)O
InChIInChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1
InChIKeyIIEGQVRKIRPFFP-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (3R,6R)-2,7-dimethyloctane-3,6-diol


(3R,6R)-2,7-dimethyloctane-3,6-diol (CAS 374791-05-6) is a C2-symmetric chiral diol of the class C10H22O2, characterized by its specific (3R,6R) stereochemical configuration . It is commercially available as a solid with a typical purity of 98% and is primarily utilized as a chiral oxygen ligand or building block in enantioselective synthesis, where it is reported to achieve high yields and enantioselective results . Its procurement is critical for applications requiring the specific (3R,6R) stereochemistry, as opposed to its enantiomer, the (3S,6S) variant (CAS 129705-30-2), or the meso-compound .

Workflow Chiral oxygen ligand and building block for enantioselective synthesis studies
Stereochemistry (3R,6R) configuration required for target enantiomer induction; (3S,6S) or meso may invert outcome
Format Solid reagent; reported to support accurate gravimetric handling

Why (3R,6R)-2,7-dimethyloctane-3,6-diol Cannot Be Substituted


The specific (3R,6R) configuration of this diol is non-interchangeable with its (3S,6S)-enantiomer or other achiral analogs in stereoselective applications . Chiral recognition in asymmetric catalysis and synthesis is absolute; substituting the (3R,6R) isomer with the (3S,6S) isomer will predictably invert the stereochemical outcome of a reaction, leading to the undesired enantiomer or diastereomer of the target product . Furthermore, differences in physical state (solid vs. liquid) and supplier-verified purity (e.g., 98% vs. 95%+) can significantly impact experimental reproducibility and formulation processes, making direct substitution without revalidation a source of systematic error .

Target (3R,6R)
Potential Substitute
Stereochemical outcome
Predictable (R)-induction context
(3S,6S) or meso may invert product configuration; enantio-induction may shift away
Physical state & purity context
Solid, high-purity specification context
May be liquid or lower-purity solid; specification and handling may differ, impacting reproducibility

Comparison Guide: (3R,6R)-2,7-dimethyloctane-3,6-diol


Stereochemical Purity vs. (3S,6S) Enantiomer

The (3R,6R) enantiomer (CAS 374791-05-6) is commercially supplied with a verified purity of 98%, as indicated by a reputable vendor . Its enantiomer, (3S,6S)-2,7-dimethyloctane-3,6-diol (CAS 129705-30-2), is also available but is often sourced at varying purity levels, with some suppliers offering it at ≥95% or 95%+ . The specific (3R,6R) configuration is a distinct chemical entity with unique optical rotation properties, making it essential for generating the desired stereochemical outcome in asymmetric reactions.

Stereochemical Purity
Head-to-head
3% higher guaranteed purity (98% vs ≥95%)
Reported higher purity may support more predictable catalytic performance
Supplier datasheet comparison; specification context to verify
Chiral Chromatography Enantioselective Synthesis Stereochemistry

Solid Physical Form Advantage

The target (3R,6R) compound is specified as a solid at room temperature . In contrast, some closely related analogs, such as the meso-compound rel-(3R,6S)-2,7-dimethyloctane-3,6-diol, may be described as liquids or have lower melting points due to different intermolecular packing . This physical state differentiation has direct implications for laboratory handling, long-term stability, and formulation processes.

Physical Form
Class-level
Solid (target) vs often liquid or low-melting solid (meso)
Solid form may facilitate accurate gravimetric dispensing
Class-level inference; verify specific lot properties
Solid-Phase Handling Formulation Science Weighing Accuracy

Defined Storage Conditions

The (3R,6R)-2,7-dimethyloctane-3,6-diol from a major supplier mandates specific storage conditions of being sealed dry and kept cold at 2-8°C . While its enantiomer shares a similar storage temperature requirement (2-8°C), it also often specifies storage under an inert gas (nitrogen or argon) . The explicit definition of storage parameters for the (3R,6R) compound ensures that its chemical integrity and chiral purity are maintained from procurement to use, directly impacting the reproducibility of results.

Storage Conditions
Cross-study comparable
Sealed dry, 2–8°C (target) vs 2–8°C under inert gas (comparator)
Defined storage supports chiral integrity maintenance
Inert atmosphere requirement suggests comparator sensitivity; review storage context
Chemical Stability Cold Chain Logistics Experimental Reproducibility

Chiral Oxygen Ligand Application

The (3R,6R)-2,7-dimethyloctane-3,6-diol is explicitly marketed and utilized as a chiral oxygen ligand for enantioselective synthesis, with vendors reporting that its use leads to high yield and high enantioselective results . This functional role is analogous to other C2-symmetric chiral diols (e.g., TADDOL derivatives) but is distinguished by its specific aliphatic backbone and stereochemistry, which confer unique steric and electronic properties in the chiral environment of a metal complex [1].

Chiral Ligand Use
Reported
Vendor-reported high yield and enantioselectivity
May support enantioselective synthesis screening
Vendor-reported performance; independent validation recommended
Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

Application Scenarios: (3R,6R)-2,7-dimethyloctane-3,6-diol


Enantioselective Drug Intermediate Synthesis

The compound's primary value proposition is as a chiral oxygen ligand in transition-metal-catalyzed asymmetric reactions . Its specific (3R,6R) stereochemistry is used to induce chirality in prochiral substrates, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) . The reported high enantioselectivity and solid physical form make it a practical choice for both discovery-scale and process chemistry laboratories .

Asymmetric Catalysis Development

Academic and industrial research groups focused on developing new asymmetric methodologies will find this compound a useful tool. Its defined stereochemistry and commercial availability as a pure, solid reagent allow for reproducible screening against new catalyst systems and reaction conditions . The consistent 98% purity from major suppliers ensures that observed results are due to reaction parameters rather than batch-to-batch variability in the chiral source .

Chiral Building Block for Complex Molecules

Beyond its role as a ligand, the diol functionality of (3R,6R)-2,7-dimethyloctane-3,6-diol makes it a versatile chiral building block. It can be incorporated into more complex molecular architectures through standard transformations like esterification, etherification, or oxidation . The (3R,6R) stereochemistry is retained in these derivatives, allowing for the construction of molecules with defined, multi-stereocenter frameworks .

Specialty Additives and Fragrance Production

Literature sources indicate that (3R,6R)-2,7-dimethyloctane-3,6-diol and its isomers are used as intermediates in the preparation of rubber additives, pharmaceutical compounds, and fragrances . In these applications, the specific stereochemistry may influence the final product's properties, such as the scent profile of a fragrance or the performance of a rubber additive, making the procurement of the correct enantiomer essential .

Application
Selection Property
Validation Focus
Enantioselective pharmaceutical intermediate research
Chiral ligand performance context
Enantiomeric excess (ee) review
Asymmetric catalysis method development
Stereochemical purity specification
Batch-to-batch consistency review
Chiral building block derivatization
Stereochemical retention in transformations
Diastereomeric purity verification
Specialty additive / fragrance intermediate research
Enantiomer-specific property influence
Scent profile or additive endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,6R)-2,7-dimethyloctane-3,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.